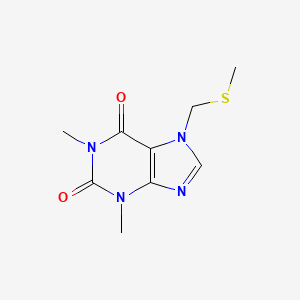

7-((Methylthio)methyl)theophylline

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-7-(methylsulfanylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2S/c1-11-7-6(8(14)12(2)9(11)15)13(4-10-7)5-16-3/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBFGOSYGIEUHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10576-52-0 | |

| Record name | 7-((Methylthio)methyl)theophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010576520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-((METHYLTHIO)METHYL)THEOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7RGL4R6EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Design and Structural Modification of 7 Methylthio Methyl Theophylline Derivatives

Systematic Derivatization at the Sulfur Atom of the Methylthiomethyl Group

The sulfur atom within the N-7 methylthiomethyl group (-CH₂SCH₃) represents a primary target for systematic derivatization. This thioether linkage is susceptible to oxidation, providing a straightforward route to two key classes of derivatives: sulfoxides and sulfones. The oxidation of the sulfur atom would yield 7-((methylsulfinyl)methyl)theophylline and 7-((methylsulfonyl)methyl)theophylline, respectively. This modification significantly alters the polarity, hydrogen bonding capacity, and steric profile of the N-7 substituent, which can have profound effects on the molecule's interaction with biological targets.

While direct studies on the oxidation of 7-((methylthio)methyl)theophylline are not extensively detailed in the provided literature, the synthesis of related theophylline-7-sulfonyl compounds has been reported. For instance, derivatives such as 1-[2'-(theophyllin-7-yl)sulfonyl-4-chlor-phenoxyacetyl]-3-methyl-5-pyrazolone have been synthesized, demonstrating that the theophylline (B1681296) N-7 position can be linked to a sulfonyl group. researchgate.net This establishes a precedent for the feasibility of creating sulfonyl-containing derivatives from sulfur-functionalized N-7 side chains, suggesting that the oxidation of the methylthiomethyl group is a viable and chemically logical strategy for generating new analogues.

Further Functionalization of the Theophylline Scaffold in Conjunction with N-7 Substitution

Beyond the N-7 side chain, the theophylline nucleus itself provides rich opportunities for structural modification at the C-8, N-1, and N-3 positions. These changes can be pursued in conjunction with the N-7 substitution to explore the structure-activity relationship landscape more comprehensively.

The C-8 position of the purine (B94841) ring is a well-established site for substitution in xanthine (B1682287) derivatives. nih.gov Research efforts have focused on introducing a wide variety of substituents at this position to modulate biological activity. A common precursor for these modifications is an 8-halogenated theophylline, which can then undergo coupling reactions.

One notable strategy involves the introduction of nitrogen-substituted alkynyl groups. For example, the preparation of 8-(aminopropargyl)xanthine derivatives has been explored. nih.gov This involves a palladium-copper-catalyzed cross-coupling reaction between an 8-iodoxanthine and a nitrogen-substituted propargylamine. nih.gov This approach allows for the introduction of diverse amine-containing side chains, which can influence properties such as solubility and receptor interactions.

The methyl groups at the N-1 and N-3 positions of the theophylline scaffold are also targets for modification, primarily through demethylation. The reaction of theophylline with oxidizing radicals can lead to the formation of 1-methylxanthine (B19228) and, to a lesser extent, 3-methylxanthine (B41622). researchgate.net Studies have shown that upon reaction with hydroxyl radicals (HO•) at neutral pH, theophylline can be demethylated, with theoretical calculations confirming a preference for the formation of 1-methylxanthine. researchgate.net This process can also be observed at high pH with the O•– radical anion. researchgate.net

This demethylation reaction is significant as it can be the initial step in an antioxidizing cascade, potentially contributing to the protection of biological targets from oxidative stress. researchgate.net Furthermore, biocatalytic processes using engineered E. coli have been developed for the specific production of 1-methylxanthine from theophylline, highlighting the interest in these demethylated derivatives. researchgate.net

Rational Design Principles for Novel this compound Analogues

The development of new analogues of this compound can be guided by established principles of rational drug design, including bioisosteric replacement and scaffold hopping.

Bioisosterism involves the substitution of an atom or group with another that possesses similar physical or chemical properties, leading to comparable biological activity. This strategy can be used to improve a compound's pharmacokinetic or pharmacodynamic profile. For the methylthiomethyl group (-CH₂SCH₃) at the N-7 position, several bioisosteric replacements can be envisioned.

A classic bioisosteric replacement for the thioether sulfur atom would be an oxygen atom, yielding a methoxymethyl ether (-CH₂OCH₃). Other potential replacements could include a methylene (B1212753) group (-CH₂CH₂CH₃) or a secondary amine (-CH₂NHCH₃). These modifications would alter the electronics, lipophilicity, and metabolic stability of the side chain, offering a pathway to fine-tune the compound's properties.

Scaffold hopping is a more drastic design strategy that involves replacing the core chemical structure (scaffold) with a functionally equivalent but structurally distinct one. A related approach is molecular hybridization, where two or more pharmacophoric units are combined into a single molecule.

Mechanistic Investigations of 7 Methylthio Methyl Theophylline and Its Analogs at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Interactions

The biological effects of 7-((Methylthio)methyl)theophylline are understood through the lens of its parent compound, theophylline (B1681296), and the broader family of methylxanthines. These compounds are known to interact with several key molecular targets within the cell, leading to a cascade of physiological responses.

Phosphodiesterase Enzyme Inhibition Dynamics

A primary mechanism of action for methylxanthines, including theophylline and its derivatives, is the non-selective inhibition of phosphodiesterase (PDE) enzymes. litfl.comnih.gov These enzymes are critical for the intracellular degradation of cyclic nucleotides. By inhibiting PDEs, compounds like this compound are presumed to increase the intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govontosight.ai

This inhibition of PDE activity, particularly PDE isoenzymes III and IV, prevents the hydrolysis of cAMP to its inactive form, 5'-AMP. patsnap.comresearchgate.net The resulting accumulation of cAMP triggers a variety of downstream signaling cascades that culminate in effects such as the relaxation of smooth muscle tissues, which is particularly relevant in the airways. litfl.compatsnap.com Theophylline and its derivatives are generally considered more potent PDE inhibitors than other methylxanthines like caffeine (B1668208). researchgate.net Furthermore, the inhibition of cAMP-specific PDE in cardiac muscle can lead to an increase in intracellular calcium, enhancing heart muscle contractility. researchgate.net

Table 1: Theophylline's Activity on Phosphodiesterase

| Compound | Action | Effect |

|---|

Adenosine Receptor Antagonism Profiles

Methylxanthines are well-established as nonselective antagonists of adenosine receptors, particularly the A1, A2, and A3 subtypes. nih.govresearchgate.net Theophylline, the structural backbone of this compound, competitively blocks these receptors, thereby preventing adenosine from binding and exerting its physiological effects, such as bronchoconstriction. patsnap.comnih.gov

Research has shown that substitutions at the 7-position of the theophylline molecule, as seen in this compound, can enhance the affinity for adenosine receptors. researchgate.net This antagonism is a key contributor to the pharmacological profile of methylxanthines, including their stimulant effects on the central nervous system. nih.gov Related compounds, such as 7-Methylxanthine (B127787), also function as non-selective adenosine antagonists. ncats.io

Table 2: Adenosine Receptor Affinity of Theophylline

| Receptor Subtype | Ki Value (Theophylline) |

|---|---|

| A₁ | 14 µM researchgate.net |

Histone Deacetylase Modulation and Epigenetic Effects

Emerging evidence suggests that methylxanthines also function as activators of histone deacetylase (HDAC) enzymes, with a particular focus on HDAC2. nih.gov Histone acetylation and deacetylation are fundamental epigenetic processes that regulate gene transcription. nih.gov An 'open' chromatin structure, facilitated by histone acetylation, generally allows for gene transcription, while deacetylation leads to a more condensed, 'closed' chromatin state, silencing gene expression. nih.gov

By modulating HDAC activity, methylxanthines may influence the transcription of various genes, including those involved in cell cycle regulation. nih.gov This mechanism represents a distinct pathway from PDE inhibition and adenosine receptor antagonism, adding another layer to the complex pharmacology of theophylline derivatives.

Other Identified Cellular and Molecular Targets

Beyond the primary mechanisms, research has identified other cellular targets for methylxanthines. These compounds have been shown to mobilize intracellular calcium ions, which plays a role in various cellular processes, including muscle contraction. researchgate.net Specifically for theophylline, studies have demonstrated an ability to enhance the contractility of the diaphragm, which is a significant aspect of its therapeutic action in respiratory conditions. patsnap.com

Cellular Signaling Pathway Interventions

The interaction of this compound and its analogs with molecular targets directly influences critical cellular signaling pathways, most notably the regulation of cyclic nucleotides.

Cyclic Nucleotide Metabolism Regulation (cAMP and cGMP)

The regulation of cyclic nucleotide metabolism is a direct consequence of the phosphodiesterase inhibition by methylxanthines. nih.gov By blocking the enzymatic degradation of cAMP and cGMP, these compounds effectively elevate the intracellular levels of these second messengers. ontosight.airesearchgate.net

The resulting increase in cAMP concentration activates a cascade of downstream effectors, including protein kinase A (PKA), which leads to the phosphorylation of various target proteins. nih.gov This signaling cascade is central to the bronchodilatory effects of methylxanthines, as it promotes the relaxation of smooth muscle in the airways. patsnap.com The effect of PDE inhibition on cAMP levels is synergistic with the action of β2 agonists, which stimulate cAMP production. litfl.com Furthermore, there is an intricate interplay between cGMP and cAMP, where cGMP can modulate cAMP levels in specific cellular compartments through its influence on cGMP-regulated phosphodiesterases like PDE2 and PDE3. nih.gov Specifically, cGMP has been shown to inhibit the cAMP-degrading activity of PDE3 while stimulating that of PDE2. nih.gov

Inflammatory Mediator Modulation in Cellular Models

While specific studies on this compound's direct modulation of inflammatory mediators in cellular models are not extensively detailed in the available literature, the effects of its parent compound, theophylline, provide a basis for understanding its potential actions. Theophylline has been shown to modulate the production of various cytokines, key signaling molecules in the inflammatory response. nih.gov

In studies using peripheral blood mononuclear cells from asthmatic individuals, theophylline demonstrated an ability to inhibit the spontaneous synthesis of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), both of which are pro-inflammatory cytokines. nih.gov Conversely, theophylline was found to significantly increase the production of interleukin-10 (IL-10), a cytokine with potent anti-inflammatory properties. nih.gov This dual action of suppressing pro-inflammatory mediators while enhancing anti-inflammatory ones suggests a mechanism by which theophylline and its analogs may exert their therapeutic effects.

The general mechanism of action for xanthine (B1682287) derivatives like theophylline involves the inhibition of phosphodiesterase (PDE) enzymes. nih.gov This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn can modulate the activity of various immune and inflammatory cells. nih.govnih.gov

Table 1: Theophylline's Effect on Cytokine Production in Peripheral Blood Mononuclear Cells

| Cytokine | Effect of Theophylline | Implication |

| Interferon-gamma (IFN-γ) | Inhibition of spontaneous synthesis nih.gov | Reduction of pro-inflammatory signaling |

| Tumor Necrosis Factor-alpha (TNF-α) | Slight inhibition of production nih.gov | Reduction of pro-inflammatory signaling |

| Interleukin-10 (IL-10) | 2.8-fold increase in spontaneous production nih.gov | Enhancement of anti-inflammatory signaling |

| Interleukin-4 (IL-4) | No inhibition of production nih.gov | No direct impact on this specific allergic cytokine |

Apoptosis Induction in Specific Cell Lines (e.g., Eosinophils, Neutrophils in vitro)

The induction of apoptosis, or programmed cell death, in inflammatory cells is a critical mechanism for the resolution of inflammation. mdpi.com Theophylline has been demonstrated to induce apoptosis in eosinophils, a key cell type involved in allergic inflammation and asthma. nih.govnih.gov

In in vitro studies, theophylline was shown to counteract the survival-prolonging effects of interleukin-5 (IL-5) on eosinophils, leading to their apoptosis. nih.gov This effect was confirmed by the observation of morphological changes consistent with apoptosis and DNA fragmentation. nih.gov Similarly, theophylline has been found to induce apoptosis in eosinophils activated by interleukin-3 (IL-3), a process involving the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

The induction of apoptosis in neutrophils, another crucial inflammatory cell, is also a key therapeutic target for resolving inflammation. mdpi.com While direct studies on this compound are limited, the pro-apoptotic effects of theophylline on eosinophils suggest that its derivatives may share similar capabilities in modulating the lifespan of inflammatory cells. nih.govnih.gov The defective regulation of eosinophil apoptosis is linked to eosinophilia, a hallmark of allergic diseases. mdpi.com Therefore, inducing apoptosis in these cells is a viable therapeutic strategy. mdpi.com

Table 2: Theophylline's Pro-Apoptotic Effects on Eosinophils

| Cell Type | Stimulus | Effect of Theophylline | Key Mechanistic Finding |

| Guinea Pig Eosinophils | Interleukin-5 (IL-5) nih.gov | Suppressed IL-5-induced survival, induced apoptosis nih.gov | Morphological changes and DNA fragmentation consistent with apoptosis. nih.gov |

| Human Eosinophils (from asthmatic patients) | Interleukin-3 (IL-3) nih.gov | Induced apoptosis in IL-3-activated eosinophils nih.gov | Activation of caspase-3 and cleavage of its substrate, PARP. nih.gov |

Comparative Mechanistic Analysis with Parent Theophylline and Other Xanthine Derivatives

This compound belongs to the xanthine class of compounds, which also includes caffeine and theobromine. nih.gov The primary mechanism of action for many xanthine derivatives is the non-selective inhibition of phosphodiesterase (PDE) enzymes. nih.govnih.gov This inhibition leads to increased intracellular levels of cyclic AMP (cAMP), resulting in a variety of physiological effects, including smooth muscle relaxation. nih.govyoutube.com

Another key mechanism of xanthines is their role as adenosine receptor antagonists. nih.govnih.gov By blocking adenosine receptors, they can modulate various cellular processes. For instance, the antagonism of adenosine 2b receptors on mast cells by theophylline can inhibit the release of histamine (B1213489) and interleukins. youtube.com

While this compound is an analog of theophylline, specific substitutions on the theophylline scaffold can lead to variations in activity. For example, the introduction of a methyl group at the 7-position of the theophylline ring has been explored in the design of new derivatives with potential anticancer activities. researchgate.net The specific "(methylthio)methyl" group at the 7-position of this compound likely modifies its physicochemical properties, such as lipophilicity and steric bulk, which in turn could influence its interaction with biological targets like PDE isoforms or adenosine receptors. However, detailed comparative studies on the potency and selectivity of this compound versus theophylline are not extensively documented in the provided search results.

Computational Chemistry and Molecular Modeling Studies of Target Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein receptor. amazonaws.com This method is instrumental in understanding structure-activity relationships and in the rational design of new drug candidates. researchgate.net

While specific molecular docking studies for this compound were not found in the search results, numerous studies have employed this technique to investigate other theophylline derivatives. researchgate.netrsc.orgresearchgate.net For instance, in the development of novel anticancer agents, molecular docking was used to evaluate the binding of theophylline-containing 1,2,3-triazoles to various therapeutic targets, including human epidermal growth factor receptor 2 (HER2). researchgate.netrsc.org These studies help in understanding how different functional groups attached to the theophylline core influence binding affinity and biological activity. researchgate.net

The general process of molecular docking involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein (e.g., a specific PDE isoform). amazonaws.com The ligand is then computationally "docked" into the active site of the protein, and various scoring functions are used to estimate the binding energy and identify the most favorable binding poses. amazonaws.com Such studies for this compound would provide valuable insights into its potential interactions with key enzymes like phosphodiesterases and help to explain its pharmacological profile at a molecular level.

Pre Clinical Pharmacological and Biological Activity Profiling

In Vitro Studies on Specific Biological Activities

Antimicrobial Activity against Pathogenic Microorganisms

No studies were identified that specifically evaluate the antimicrobial or antifungal activity of 7-((Methylthio)methyl)theophylline. Research on other theophylline (B1681296) derivatives has shown varied results. For example, certain novel theophylline-based ionic liquids have demonstrated toxicity towards both Gram-positive and Gram-negative bacteria. In contrast, the parent compound theophylline has shown limited antibacterial effects at high concentrations and some variable antifungal activity.

Antiviral Efficacy in Cell Culture Models

There is no direct experimental evidence in the reviewed literature assessing the antiviral efficacy of this compound in cell culture models. Some computational, or in silico, studies have suggested that theophylline may have potential antiviral effects, but these findings require experimental validation. mdpi.com Studies on other nucleoside analogs, such as methylthio-formycin, have indicated anti-influenza activity, but this is a structurally distinct compound.

Anti-inflammatory Effects in Cell-Based Assays

The anti-inflammatory properties of theophylline are well-established and are thought to contribute to its therapeutic effects in respiratory diseases. nih.govresearchgate.netnih.gov These effects are mediated through various mechanisms, including the modulation of cytokine production. nih.gov For instance, theophylline has been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha and to increase the production of the anti-inflammatory cytokine IL-10 in peripheral blood mononuclear cells. nih.gov However, no cell-based assays specifically investigating the anti-inflammatory effects of this compound were found.

Anticancer Potential in Cancer Cell Lines

Theophylline has been shown to exhibit anti-cancer properties in various cancer cell lines, including cervical and breast cancer. nih.govnih.govoncotarget.com Its mechanisms of action include the suppression of cell survival, induction of apoptosis (programmed cell death), and inhibition of colony formation. nih.govnih.gov Furthermore, synthetic derivatives of theophylline are being developed and tested for their antiproliferative activity against cancer cells, with some showing potent effects. frontiersin.org Despite this, no research was identified that specifically tested the anticancer potential of this compound.

Enzyme Inhibition Kinetics for Relevant Biological Targets

The primary mechanism of action for methylxanthines like theophylline involves the non-competitive inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors. researchgate.netmdpi.comnih.gov The inhibition of PDEs leads to an increase in intracellular cyclic AMP, resulting in various physiological effects. Theophylline has also been found to inhibit other enzymes, such as peroxidase. biotechrep.ir There is, however, a lack of specific data on the enzyme inhibition kinetics of this compound for any biological target.

Metabolism of this compound in Biological Systems

In Vitro Metabolic Pathways in Liver Microsomal Preparations

The investigation of a new chemical entity's metabolic fate begins with in vitro studies, most commonly using liver microsomal preparations. researchgate.net Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov These preparations, when fortified with a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-generating system, can effectively model Phase I metabolic reactions. nih.govnih.gov

For theophylline, in vitro studies with human liver microsomes have established that its metabolism is dependent on NADPH and is mediated by CYP enzymes. nih.gov The primary metabolic routes are N-demethylation and C8-hydroxylation. nih.govpharmgkb.org

To elucidate the metabolic pathways of this compound, it would be incubated with liver microsomes from preclinical species (e.g., rat, guinea pig) and humans. Based on studies of structurally related N-7 substituted xanthines, it is hypothesized that the metabolic attack would be directed towards the side chain. nih.gov For a similar compound, 7-(1,3-thiazolidin-2-ylmethyl)theophylline, metabolism in rat liver microsomes did not produce theophylline, indicating that the N7-dealkylation pathway was not favored. nih.gov Instead, metabolism occurred on the side chain, involving a monooxygenase-dependent oxidation of the sulfur atom, likely catalyzed by flavin-containing monooxygenases (FMOs) or CYPs. nih.gov Therefore, a probable initial metabolic step for this compound is S-oxidation to form a sulfoxide (B87167) derivative.

Identification of Key Metabolites and Enzymatic Biotransformations

The metabolism of theophylline is well-characterized. In humans and preclinical models, it is biotransformed into several key metabolites. The major pathways are 8-hydroxylation to form 1,3-dimethyluric acid, and demethylation at the N1 and N3 positions to yield 3-methylxanthine (B41622) and 1-methylxanthine (B19228), respectively. pharmgkb.org The enzymes primarily responsible are CYP1A2 for the demethylations and both CYP1A2 and CYP2E1 for the 8-hydroxylation. pharmgkb.org 1-methylxanthine is further oxidized to 1-methyluric acid by xanthine (B1682287) oxidase. nih.gov

For this compound, the identification of its metabolites would follow incubation with liver microsomes and analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). Based on the likely S-oxidation pathway, the primary metabolite is predicted to be 7-((Methylsulfinyl)methyl)theophylline. Further oxidation could potentially lead to the corresponding sulfone, 7-((Methylsulfonyl)methyl)theophylline. It is considered less likely that significant metabolism would occur on the xanthine ring itself without prior cleavage of the side chain, a process that studies on similar compounds suggest is not a major pathway. nih.gov

| Parent Compound | Key Metabolites (Observed/Hypothesized) | Key Enzymes (Observed/Hypothesized) |

| Theophylline | 1,3-Dimethyluric acid, 1-Methylxanthine, 3-Methylxanthine | CYP1A2, CYP2E1, Xanthine Oxidase |

| This compound | Hypothesized: 7-((Methylsulfinyl)methyl)theophylline, 7-((Methylsulfonyl)methyl)theophylline | Hypothesized: Cytochrome P450 monooxygenases (CYPs), Flavin-containing monooxygenases (FMOs) |

In Vivo Metabolic Fate in Pre-clinical Animal Models

Following in vitro characterization, the metabolic fate of this compound must be confirmed in living organisms. Preclinical animal models, such as the rat, are used to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. It is known that significant species differences can exist in the metabolism of methylxanthines. researchgate.net

In rats, a substantial portion of a theophylline dose (around 35%) is excreted in the urine as the unchanged parent drug, with 1,3-dimethyluric acid being the other major metabolite. iarc.fr In vivo studies of this compound would involve administering the compound to rats and collecting urine and feces over a time course. Analysis of these samples would identify the major excreted metabolites and quantify the extent of metabolism versus excretion of the unchanged drug. This would confirm whether the S-oxidized metabolites predicted from in vitro studies are indeed formed in vivo and determine if other unexpected metabolic pathways are relevant. These preclinical data are essential for understanding the compound's clearance mechanisms and for predicting its pharmacokinetic profile in humans.

Structure Activity Relationship Sar Studies for 7 Methylthio Methyl Theophylline Derivatives

Impact of N-7 Substituent Variations on Pharmacological Efficacy

The N-7 position of the theophylline (B1681296) ring is a key site for chemical modification, and variations in the substituent at this position can significantly alter the pharmacological efficacy of the resulting derivatives. ontosight.ainih.gov Theophylline itself, which has a hydrogen atom at the N-7 position, serves as a foundational structure for comparison. semanticscholar.org The introduction of different groups at this site can modulate the compound's interaction with biological targets, its solubility, and its metabolic stability.

Research has shown that the nature of the N-7 substituent plays a critical role in the bronchodilatory activity of theophylline derivatives. nih.gov For instance, a study comparing theophylline with its N-7 substituted derivatives like proxyphylline, diprophylline, and etofylline (B1671713) found that while all were effective in reducing mediator-induced bronchoconstriction, the effective doses were much higher than that of theophylline. nih.gov This suggests that the size and polarity of the N-7 substituent can influence the compound's ability to reach and interact with its target, such as phosphodiesterases or adenosine (B11128) receptors. ontosight.aiguidetopharmacology.org

Conversely, some N-7 substitutions can be detrimental to activity. Acephylline, another N-7 derivative, was found to be completely inactive in reversing mediator-induced bronchoconstriction and, at higher doses, even exacerbated the effect. nih.gov This highlights the sensitivity of the pharmacological response to the specific chemical features of the N-7 substituent. The introduction of more complex side chains, such as a hydroxyhexylaminoethyl group, is a strategy aimed at improving the therapeutic profile by potentially enhancing efficacy or reducing side effects. ontosight.ai

Furthermore, the N-7 position is a common point for creating hybrid molecules. By linking theophylline to other pharmacologically active moieties via the N-7 position, researchers have developed derivatives with novel activities, such as antimicrobial and anti-inflammatory properties. frontiersin.orgresearchgate.net For example, theophylline has been linked to lactam rings and other structures to explore potential nootropic effects. researchgate.net The synthesis of theophylline-1,2,3-triazole derivatives by linking different azide (B81097) compounds to a theophylline acetic acid intermediate at the N-7 position has yielded compounds with promising antitumor activity against non-small cell lung cancer. nih.gov

Table 1: Impact of N-7 Substituent on Bronchodilatory Efficacy

| Compound | N-7 Substituent | Relative Efficacy |

| Theophylline | -H | High |

| Proxyphylline | -CH2CH(OH)CH3 | Lower than Theophylline |

| Diprophylline | -CH2CH(OH)CH2OH | Lower than Theophylline |

| Etofylline | -CH2CH2OH | Lower than Theophylline |

| Acephylline | -CH2COOH | Inactive/Detrimental |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is valuable in predicting the activity of novel derivatives and guiding the synthesis of more potent and selective compounds.

For theophylline derivatives, QSAR studies have been employed to understand the structural requirements for various pharmacological activities, including bronchodilatory and anticancer effects. nih.govresearchgate.net These studies typically involve calculating a range of molecular descriptors for each compound, such as physicochemical properties (e.g., LogP, molecular weight), electronic parameters (e.g., dipole moment, HOMO/LUMO energies), and topological indices. researchgate.net

A QSAR study on a series of 7-substituted theophylline derivatives correlated their in vitro bronchodilatory activities with various quantum chemical and physicochemical parameters. nih.gov Another study on theophylline derivatives as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), a cancer stem cell marker, utilized descriptors like LogP, molar refractivity, and molecular weight to build a predictive QSAR model. researchgate.net The development of statistically robust QSAR models, often using techniques like multiple linear regression (MLR) and artificial neural networks (ANN), allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. researchgate.netnih.govmdpi.com

Table 2: Descriptors Commonly Used in QSAR Studies of Theophylline Derivatives. researchgate.net

| Descriptor Type | Examples |

| Physicochemical | LogP, Molecular Weight (MW), Molar Refractivity (MR) |

| Electronic | Dipole Moment (DM), HOMO Energy, LUMO Energy |

| Constitutional | Polarizability (Pol), Surface Area (S), Volume (V) |

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies are employed in the development of novel theophylline derivatives.

Ligand-based drug design relies on the knowledge of molecules that are known to interact with a specific target. gardp.org When the three-dimensional structure of the target is unknown, this approach uses the SAR of known active compounds to create a pharmacophore model. This model defines the essential structural features required for biological activity. For theophylline derivatives, this could involve identifying the key hydrogen bond donors and acceptors, hydrophobic regions, and steric constraints that are crucial for their interaction with targets like adenosine receptors or phosphodiesterases.

Structure-based drug design , on the other hand, utilizes the known 3D structure of the biological target, which can be determined through techniques like X-ray crystallography or NMR spectroscopy. nih.gov This approach allows for the rational design of ligands that can fit precisely into the target's binding site. Molecular docking simulations can be used to predict the binding pose and affinity of designed compounds. nih.gov For example, in the design of theophylline derivatives as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, molecular docking was used to understand how these compounds interact with the active site of the enzyme. nih.gov These studies revealed the importance of π-stacking interactions with tryptophan and tyrosine residues within the AChE binding pocket. nih.gov

A fragment-based design approach, which is a type of structure-based design, has been successfully used to develop potent ATAD2 inhibitors from a theophylline scaffold. nih.gov This method involves identifying small chemical fragments that bind to the target and then growing or linking them to create more potent molecules. This strategy led to the discovery of a novel theophylline derivative with significantly enhanced affinity for the ATAD2 bromodomain. nih.gov

The integration of both ligand-based and structure-based methods, often in conjunction with QSAR modeling, provides a powerful toolkit for the rational design and optimization of 7-((methylthio)methyl)theophylline derivatives with improved therapeutic properties.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation of 7-((Methylthio)methyl)theophylline and its Derivatives

Spectroscopic methods are indispensable tools for probing the molecular architecture of this compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including this compound. It provides unparalleled insight into the connectivity of atoms and the three-dimensional structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can precisely map the positions of protons and carbon atoms within the molecule.

For the parent compound, theophylline (B1681296), ¹H NMR spectra show distinct signals for the methyl groups and the proton on the imidazole (B134444) ring. chemicalbook.comhmdb.ca In this compound, additional signals corresponding to the methylthio (-S-CH₃) and methylene (B1212753) (-CH₂-) protons of the substituent at the N7 position would be expected. The chemical shifts of these protons provide critical information about their chemical environment. For instance, the methylene protons adjacent to the sulfur atom and the purine (B94841) ring system will exhibit a characteristic chemical shift influenced by the electronegativity of the neighboring atoms and the aromaticity of the ring.

Dynamic processes such as conformational changes and intermolecular interactions can also be investigated using advanced NMR techniques. nih.gov While specific NMR data for this compound is not extensively published in publicly accessible literature, the principles of NMR spectroscopy are routinely applied to characterize similar theophylline derivatives. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is predictive and based on the analysis of theophylline and related structures.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N1-CH₃ | ~3.2 | Singlet | 3H |

| N3-CH₃ | ~3.4 | Singlet | 3H |

| N7-CH₂-S | ~5.5 | Singlet | 2H |

| S-CH₃ | ~2.2 | Singlet | 3H |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the exact mass is a key identifying feature. nih.gov

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) is detected. The monoisotopic mass of this compound (C₉H₁₂N₄O₂S) is calculated to be 240.0681 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, providing strong evidence for the compound's elemental formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural details. The fragmentation of the this compound ion would likely involve cleavage of the bond between the methylene group and the sulfur atom, as well as fragmentation of the purine ring system. The resulting fragment ions can be used to piece together the structure of the original molecule. For instance, a common fragmentation pathway for theophylline and its derivatives involves the loss of methyl groups and portions of the purine ring. nih.govresearchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₄O₂S | PubChem nih.gov |

| Molecular Weight | 240.28 g/mol | PubChem nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups. Key expected peaks would include C=O stretching vibrations from the two carbonyl groups in the xanthine (B1682287) core, C-N stretching vibrations within the purine ring, C-H stretching from the methyl and methylene groups, and potentially a C-S stretching vibration. orientjchem.orgresearchgate.net For the parent compound theophylline, principal IR peaks are observed at wave numbers around 1670 and 1717 cm⁻¹ (C=O), and 1567 cm⁻¹ (C=N). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Theophylline and its derivatives exhibit strong UV absorbance due to the π-electron system of the purine ring. nih.gov The UV spectrum of theophylline in an aqueous acidic solution shows a maximum absorption (λmax) at approximately 270 nm. nih.gov The introduction of the (methylthio)methyl group at the N7 position in this compound would be expected to cause a slight shift in the λmax, a phenomenon that can be used to monitor the compound. researchgate.net

Table 3: Characteristic Spectroscopic Data for Theophylline (as a reference)

| Spectroscopic Technique | Characteristic Peaks/Wavelengths | Reference |

|---|---|---|

| Infrared (IR) | ~1670, ~1717 cm⁻¹ (C=O stretching) | nih.gov |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as reaction products or biological samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of theophylline and its derivatives. nih.govresearchgate.netijdra.com A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water or a buffer and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net

Method development involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation of the target analyte from impurities and other components. Validation of the HPLC method ensures its reliability by assessing parameters like linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification). nih.gov For the parent compound theophylline, validated HPLC methods demonstrate linearity over a specific concentration range with high precision and accuracy. researchgate.netnih.gov

Detection is commonly achieved using a UV detector set at the λmax of the compound. The similarity in the chemical structures of xanthine derivatives makes their simultaneous separation and analysis challenging, but achievable with optimized HPLC methods. nih.gov

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. While theophylline and its derivatives can be analyzed by GC, they often require derivatization to increase their volatility and improve their chromatographic behavior. nih.gov A common derivatization agent is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). sigmaaldrich.com

A GC method for this compound would involve injecting the derivatized sample into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. Detection can be performed using a flame ionization detector (FID) or, for higher sensitivity and selectivity, a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS). nih.govnist.gov GC-MS provides both chromatographic separation and mass spectrometric identification, making it a highly specific and sensitive analytical tool. sigmaaldrich.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the selective and sensitive analysis of individual components within complex matrices such as biological fluids, environmental samples, or reaction mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS represents a powerful tool for the quantification and identification of non-volatile and thermally labile compounds. For a compound like this compound, an LC-MS/MS method would offer high selectivity and sensitivity. The liquid chromatography (LC) component, likely a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, would separate the target analyte from other components in the sample based on its polarity.

Following chromatographic separation, the analyte would be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, which would generate a protonated molecule of this compound ([M+H]⁺). In the tandem mass spectrometer (MS/MS), this precursor ion would be selected and fragmented to produce characteristic product ions. The specific transitions from the precursor ion to the product ions would be monitored using Multiple Reaction Monitoring (MRM), providing a highly selective and quantitative method.

Although no specific LC-MS/MS parameters for this compound have been published, a hypothetical method could be developed based on the known behavior of theophylline and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard analytical technique. Given the structure of this compound, its volatility might be limited, potentially requiring derivatization to increase its volatility and thermal stability before GC analysis. The gas chromatograph would separate the derivatized analyte from other volatile components in the sample. The separated components would then be introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, a fingerprint of the molecule's fragmentation pattern, would allow for its identification.

Currently, there are no published GC-MS methods specifically for the analysis of this compound.

Crystallography and X-ray Diffraction for Solid-State Structure Determination

The determination of the three-dimensional atomic arrangement of a compound in its solid state is crucial for understanding its physicochemical properties. X-ray crystallography is the definitive method for this purpose.

Single-Crystal X-ray Diffraction:

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. This crystal would be mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is dependent on the crystal's internal structure. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the precise three-dimensional arrangement of the atoms, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD):

Powder X-ray diffraction is used to analyze a polycrystalline sample (a powder). Instead of a pattern of spots, a PXRD experiment produces a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern is characteristic of the crystalline phase of the material and can be used for phase identification, to assess purity, and to determine the degree of crystallinity.

As of the current date, no crystallographic data or X-ray diffraction patterns for this compound have been deposited in crystallographic databases or published in the scientific literature. Therefore, its solid-state structure remains undetermined.

Emerging Research Directions and Future Perspectives

Development of Prodrugs and Targeted Delivery Systems for 7-((Methylthio)methyl)theophylline

The development of prodrugs and targeted delivery systems represents a key strategy to optimize the therapeutic profile of parent drugs. For theophylline (B1681296) and its derivatives, these approaches aim to enhance solubility, improve permeability across biological membranes, and ensure site-specific drug action, thereby increasing efficacy and reducing systemic side effects.

While specific prodrugs of this compound have not yet been detailed in published literature, the strategies applied to theophylline offer a clear roadmap. For instance, various 7-substituted theophylline prodrugs have been synthesized to improve properties like lipophilicity, which can enhance topical delivery. These strategies could be adapted for this compound to potentially improve its delivery to specific targets.

Future research in this area would likely involve the synthesis and evaluation of various prodrug moieties attached to the 7-((methylthio)methyl) group. The goal would be to create a molecule that remains inactive until it reaches the desired physiological environment, where it would then be cleaved to release the active this compound.

Table 1: Potential Prodrug Strategies for this compound

| Prodrug Approach | Potential Advantage | Example from Theophylline Research |

| Ester Linkages | Improved lipophilicity, enhanced membrane permeation. | 7-Acyloxymethyltheophylline derivatives. |

| Carbonate Linkages | Increased stability and controlled release. | Theophylline-7-yl-alkoxycarbonyl derivatives. |

| Amide Linkages | Enhanced solubility and potential for enzymatic cleavage. | Amino acid conjugates of theophylline. |

Furthermore, encapsulating this compound within nano-carriers such as liposomes, nanoparticles, or micelles could offer another avenue for targeted delivery. These systems can be engineered to recognize specific cell surface receptors, leading to a concentration of the drug at the site of action and minimizing off-target effects. Research into these delivery systems for this compound is a logical and promising next step.

Combination Therapies and Synergistic Effects with Other Therapeutic Agents

The concept of combination therapy, where two or more drugs are used together to achieve a better therapeutic outcome, is a cornerstone of modern medicine. Theophylline itself has been investigated in combination with various agents, particularly in the context of respiratory diseases and cancer.

For instance, studies have shown that theophylline can enhance the anti-inflammatory effects of corticosteroids in the treatment of asthma and COPD. nih.govgoogle.com This synergistic effect is thought to be mediated by theophylline's ability to increase histone deacetylase-2 activity, which is often reduced by oxidative stress in inflammatory conditions. nih.gov

Given the structural similarity, it is plausible that this compound could exhibit similar synergistic properties. Preclinical studies could explore its combination with corticosteroids for respiratory conditions or with chemotherapeutic agents for various cancers. Research on theophylline has indicated its potential to synergize with drugs like caffeine (B1668208) to suppress cancer cell survival and colony formation in certain cancer cell lines. ubi.pt Investigating whether this compound shares these properties would be a critical area of future research.

Table 2: Potential Combination Therapy Applications for this compound

| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |

| Respiratory Diseases | Inhaled Corticosteroids | Enhanced anti-inflammatory effects. |

| Cancer | Chemotherapeutic Agents | Increased efficacy, overcoming drug resistance. |

| Neurological Disorders | Neuroprotective Agents | Potentiation of neuroprotective pathways. |

Application of Artificial Intelligence and Machine Learning in Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. researchgate.netresearchgate.net These computational tools can analyze vast datasets to predict the biological activity, physicochemical properties, and potential toxicity of novel compounds, thereby accelerating the design of new drug candidates. researchgate.netresearchgate.net

In the context of this compound, AI and ML could be instrumental in designing novel derivatives with improved pharmacological profiles. By analyzing the structure-activity relationships of a library of theophylline analogues, machine learning models can identify key structural features that contribute to desired therapeutic effects and minimal side effects. justia.com

For example, generative AI models could be employed to propose new molecular structures based on the this compound scaffold, optimized for specific targets such as particular adenosine (B11128) receptor subtypes. These in silico designed compounds could then be synthesized and tested, significantly reducing the time and cost associated with traditional trial-and-error approaches.

Table 3: AI and Machine Learning in the Development of this compound Derivatives

| AI/ML Application | Potential Outcome |

| QSAR Modeling | Prediction of biological activity based on chemical structure. |

| Generative Models | Design of novel derivatives with desired properties. |

| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. |

| Target Identification | Prediction of potential biological targets for the compound and its derivatives. |

Role of this compound in Specialized Pre-clinical Research Areas

The unique chemical structure of this compound suggests its potential utility in various specialized preclinical research areas. The parent compound, theophylline, is known to be an antagonist of adenosine receptors and an inhibitor of phosphodiesterases. The modifications in this compound could modulate its affinity and selectivity for these targets, opening up new avenues for investigation.

One area of interest is the study of adenosine receptor subtypes. The differential expression and function of these receptors in various tissues make them attractive targets for a range of diseases, including neurological disorders, cardiovascular diseases, and inflammatory conditions. Preclinical studies could investigate the binding profile of this compound across the different adenosine receptor subtypes (A1, A2A, A2B, and A3) to determine its selectivity and potential as a research tool or therapeutic agent in these areas.

Furthermore, the anti-inflammatory and immunomodulatory effects of theophylline are well-documented. Preclinical models of inflammatory diseases, such as inflammatory bowel disease or rheumatoid arthritis, could be used to evaluate the potential of this compound in modulating inflammatory pathways.

While preclinical toxicity studies for 7-methylxanthine (B127787) have shown it to be relatively non-toxic, similar in-depth evaluations would be crucial for this compound to establish a safety profile before any potential clinical application.

Q & A

Basic: What are the established synthetic pathways for 7-((Methylthio)methyl)theophylline, and how can researchers optimize yield and purity?

Methodological Answer:

The synthesis typically begins with theophylline as the precursor. Key steps include:

- Electrophilic substitution at the 7-position using methylthio-containing reagents.

- Hydrazinolysis and intramolecular heterocyclization to form triazole derivatives .

- Alkylation in propanol-1 under reflux to introduce methylthio groups.

To optimize yield: - Monitor reaction conditions (e.g., temperature, solvent polarity) using gas chromatography (GC) .

- Purify intermediates via crystallization (e.g., methanol recrystallization) and validate purity via elemental analysis and HPLC .

Basic: Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

Standard protocols include:

- Structural confirmation :

- IR spectrometry to identify functional groups (e.g., C-S bonds at 600–700 cm⁻¹) .

- ¹H NMR for methylthio protons (δ 2.1–2.3 ppm) and theophylline backbone protons (δ 3.3–3.5 ppm for N-CH₃) .

- Purity assessment :

- UV spectrophotometry (λmax ~270 nm for xanthine derivatives) .

- Chromatography-mass spectrometry (LC/MS) for molecular ion validation .

Advanced: How can computational models resolve contradictions in spectral data for novel this compound derivatives?

Methodological Answer:

Discrepancies in spectral peaks (e.g., unexpected splitting in NMR) require:

- Density Functional Theory (DFT) simulations to predict chemical shifts and compare with experimental data .

- Molecular docking to assess conformational stability and identify tautomeric forms .

- Reproducibility checks : Replicate synthesis and analysis under controlled conditions, documenting deviations in supplemental data .

Advanced: What strategies validate the biological activity of this compound derivatives while minimizing toxicity?

Methodological Answer:

- In silico screening : Use ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models to predict acute toxicity (e.g., LD₅₀) .

- In vitro assays :

- Test adenosine receptor binding affinity via competitive radioligand assays .

- Measure cytotoxicity using MTT assays on human cell lines (e.g., HepG2) .

- Dose-response studies : Establish therapeutic windows by comparing IC₅₀ (activity) and CC₅₀ (cytotoxicity) values .

Advanced: How can researchers align studies on this compound with theoretical frameworks like the FINER criteria?

Methodological Answer:

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Use scalable synthesis routes (e.g., one-pot reactions) and commercially available precursors .

- Novelty : Explore understudied derivatives (e.g., salts of 2-(5-((theophylline-7'-yl)methyl)triazole-acetic acid) ).

- Ethical compliance : Adhere to institutional guidelines for toxicity testing and data transparency .

- Theoretical linkage : Connect findings to adenosine receptor modulation or PDE inhibitor mechanisms .

Basic: What are common pitfalls in interpreting the reactivity of this compound during functionalization?

Methodological Answer:

- Overlooking steric effects : Methylthio groups may hinder electrophilic attacks; use bulky solvents (e.g., DMF) to mitigate .

- Byproduct formation : Monitor for thiomethylation side products via TLC and GC-MS .

- pH sensitivity : Stabilize intermediates in buffered solutions (pH 6–8) to prevent hydrolysis .

Advanced: How should researchers design experiments to address conflicting data on theophylline derivative stability?

Methodological Answer:

- Accelerated stability studies : Expose compounds to stress conditions (heat, light, humidity) and track degradation via HPLC .

- Kinetic analysis : Calculate degradation rate constants (k) and activation energy (Eₐ) using Arrhenius plots .

- Cross-validate : Compare results with independent labs and publish raw data in repositories for transparency .

Basic: What synthetic modifications enhance the solubility of this compound for pharmacological testing?

Methodological Answer:

- Salt formation : Synthesize hydrochloride or sodium salts via acid/base reactions .

- PEGylation : Introduce polyethylene glycol (PEG) chains to improve aqueous solubility .

- Co-solvent systems : Use ethanol-water mixtures (1:1 v/v) for in vitro assays .

Advanced: How can researchers integrate spectral and crystallographic data to resolve ambiguous molecular conformations?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve bond angles and torsional strain in crystalline derivatives .

- Correlate NMR/IR data : Assign peaks using 2D NMR (COSY, HSQC) and compare with crystallographic results .

- Machine learning : Train models on existing spectral libraries to predict unknown conformers .

Advanced: What methodologies reconcile discrepancies between in silico predictions and experimental bioactivity results?

Methodological Answer:

- Force field optimization : Refine molecular dynamics parameters (e.g., AMBER) to better match experimental binding affinities .

- Meta-analysis : Aggregate data from multiple studies to identify outliers and systemic biases .

- Experimental replication : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.